molecular formula C21H23NO5 B2813192 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879046-06-7

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2813192
CAS No.: 879046-06-7
M. Wt: 369.417
InChI Key: SJGQDFIGPHGCSX-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one is a synthetically designed 3,3-disubstituted indolin-2-one derivative. This compound is of significant interest in medicinal chemistry and pharmacology research, particularly as part of the broader investigation into the 3-(hydroxyphenyl)indolin-2-one pharmacophore, which has demonstrated notable antitumor activities in preclinical models . Compounds based on the indolin-2-one core are considered a privileged scaffold in drug discovery and are frequently explored for their diverse biological activities . The specific structural features of this analog—including the 3-hydroxy group, the 2-oxopropyl substituent, and the 1-(2-(2-methoxyphenoxy)ethyl) chain—make it a valuable chemical entity for probing structure-activity relationships (SAR). Researchers are utilizing this and related compounds to develop targeted anticancer modalities that can exploit specific vulnerabilities in cancer cells, potentially leading to tumor eradication in drug-resistant settings . Furthermore, structurally similar 3-substituted-indolin-2-one derivatives have been shown to possess potent anti-inflammatory activity, effectively inhibiting the production of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated macrophage models . Its core indolin-2-one structure also suggests potential for use in developing enzyme inhibitors or receptor modulators. This product is provided for non-human research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-14-7-6-8-16-19(14)22(20(24)21(16,25)13-15(2)23)11-12-27-18-10-5-4-9-17(18)26-3/h4-10,25H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGQDFIGPHGCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC=C3OC)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at position 3 can be introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the alkylation of the indolinone core with a 2-(2-methoxyphenoxy)ethyl halide in the presence of a base like potassium carbonate.

    Addition of the Methyl Group: The methyl group at position 7 can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxopropyl Group: The final step involves the acylation of the indolinone core with a suitable acylating agent, such as acetyl chloride, to introduce the 2-oxopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indolinone derivatives.

Scientific Research Applications

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Employed in the design of chemical probes to study protein-ligand interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in critical biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Indolin-2-one Derivatives

BH46501 (CAS 879046-69-2)
  • Structure: Differs in the side chain at position 1, which is 3-(2-methoxyphenoxy)propyl instead of 2-(2-methoxyphenoxy)ethyl.
  • Key Differences :
    • Chain Length : Propyl vs. ethyl group alters steric bulk and flexibility.
    • Solubility : Longer alkyl chains may reduce aqueous solubility compared to the target compound.
    • Synthesis : Both compounds likely follow similar synthetic routes (e.g., nucleophilic substitution or condensation reactions), but modifications in side-chain length require adjusted reagents or conditions .
Nitro-Substituted Indolin-2-one ()
  • Structure: Features a nitro group (C-NO2) instead of the hydroxy and 2-oxopropyl groups.
  • Key Differences :
    • Reactivity : The nitro group is strongly electron-withdrawing, contrasting with the electron-donating hydroxy group in the target compound.
    • Spectral Data : The target’s C-3 (hydroxy-bearing carbon) would exhibit distinct $^{13}\text{C-NMR}$ shifts (e.g., ~100–110 ppm) compared to the nitro-substituted analog (δ = 102.68 ppm for C-3 in ) .

Lignin Model Compounds

SGBG and SVBG ()
  • Structures: Sulfonated propane derivatives with methoxyphenoxy and hydroxy groups.
  • Key Differences: Functional Groups: Sulfonic acid groups in SGBG/SVBG enhance hydrophilicity and acidity, whereas the target compound’s 2-oxopropyl and methyl groups favor lipophilicity.
HDM and DMP ()
  • Structures: Propanone (HDM) and propanediol (DMP) derivatives with dimethoxyphenoxy groups.
  • Key Differences: Reactivity: The target’s 2-oxopropyl group may undergo keto-enol tautomerism, unlike HDM’s rigid propanone. Kinetics: UV-Vis studies on HDM/DMP oxidation suggest methods to analyze the target’s stability under similar conditions .

Carbazole-Based Pharmaceuticals ()

Carvedilol (C24H26N2O4)
  • Structure: Carbazole core with 2-methoxyphenoxyethylamino and hydroxypropyl groups.
  • Key Differences: Core Heterocycle: Carbazole vs. indolin-2-one influences π-π stacking and receptor binding. Pharmacology: Carvedilol’s amino groups enable β-blocker activity, while the target’s hydroxy and oxopropyl groups may target different pathways.

Research Implications and Gaps

  • Synthetic Challenges : Modifying side-chain length (e.g., ethyl to propyl) requires optimization to maintain yield and purity .
  • Pharmacological Potential: The target’s indolin-2-one core is understudied compared to carbazole derivatives like Carvedilol, warranting exploration in receptor-binding assays.
  • Kinetic Studies : Methods applied to lignin models (e.g., UV-Vis in ) could elucidate the target’s stability under oxidative conditions.

This comparison highlights the target compound’s unique structural features and underscores the need for targeted studies to fully characterize its physicochemical and biological properties.

Q & A

Q. What synthetic strategies are optimal for constructing the indolin-2-one core with functionalized substituents in this compound?

The Pd-catalyzed multicomponent cascade reaction involving 3-diazo oxindole and isocyanides is a validated approach. This method enables the formation of N-fused polycyclic indoles through a [3+1+1] annulation mechanism. Key intermediates, such as N-(tert-butyl)-2-oxoindoline-3-carboxamide, are critical for confirming reaction pathways. Optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature) and characterization of intermediates via LC-MS and NMR .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are essential for resolving stereochemical ambiguities. For example, NOE correlations between the 7-methyl group and adjacent protons can confirm spatial arrangements. Comparative analysis with structurally related indolin-2-one derivatives (e.g., 3-hydroxy-3-(2-oxopropyl)indolin-2-one) provides reference data for assigning signals in complex spectra .

Q. What microbial models are suitable for studying the biological production of this compound?

Anaerobic co-culture systems with human-derived Enterocloster strains have been shown to produce this compound. Methodological steps include:

  • Strain isolation from fecal samples under anaerobic conditions.
  • Metabolite extraction using ethyl acetate and purification via preparative HPLC.
  • Bioactivity screening using nitric oxide (NO) inhibition assays in macrophage models .

Advanced Research Questions

Q. How does the 2-(2-methoxyphenoxy)ethyl side chain influence the compound’s bioactivity and metabolic stability?

Structure-activity relationship (SAR) studies suggest that the 2-(2-methoxyphenoxy)ethyl group enhances lipophilicity, improving membrane permeability. However, its electron-rich aromatic system may increase susceptibility to oxidative metabolism. Comparative pharmacokinetic studies with analogues lacking this moiety (e.g., 7-methylindolin-2-one derivatives) reveal reduced hepatic clearance rates. Advanced SAR requires molecular docking simulations with cytochrome P450 enzymes and in vitro microsomal stability assays .

Q. What mechanisms underlie the compound’s inhibition of nitric oxide production in immune cells?

The compound suppresses NO synthesis by downregulating inducible nitric oxide synthase (iNOS) expression via NF-κB pathway inhibition. Methodological validation includes:

  • Treating LPS-stimulated RAW 264.7 macrophages with the compound.
  • Quantifying NO levels via Griess assay.
  • Western blotting for iNOS and phosphorylated IκBα.
  • RNA-seq to identify downstream inflammatory mediators .

Q. How can structural modifications mitigate oxidative degradation of the indolin-2-one core?

Introducing electron-withdrawing groups at the 3-hydroxy position (e.g., sulfonation) enhances stability. For instance, sulfonated analogues like 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1-sulfonic acid show reduced degradation under accelerated oxidative conditions (40°C, 75% RH). Stability is assessed via forced degradation studies monitored by HPLC-UV/Vis .

Q. What contradictions exist in reported bioactivity data for structurally similar indolin-2-one derivatives?

Discrepancies arise from variations in assay conditions. For example, 3-hydroxy-3-(2-oxopropyl)indolin-2-one exhibits NO inhibition in murine macrophages but shows no activity in human THP-1 cells. Researchers must standardize models (e.g., cell type, LPS concentration) and validate results across multiple labs. Meta-analyses of published datasets (e.g., PubChem bioassays) can identify confounding factors .

Q. What in vivo models are appropriate for evaluating the compound’s therapeutic potential?

Zebrafish larvae are ideal for preliminary toxicity and efficacy screening due to their high genetic homology to humans and transparency for real-time imaging. For advanced studies, dextran sulfate sodium (DSS)-induced colitis in mice models gut inflammation, aligning with the compound’s production by Enterocloster strains. Endpoints include colon histopathology, cytokine profiling, and fecal metabolite analysis .

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